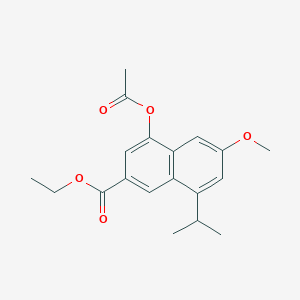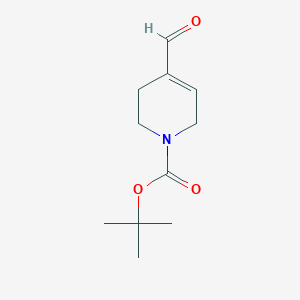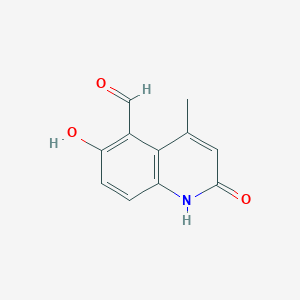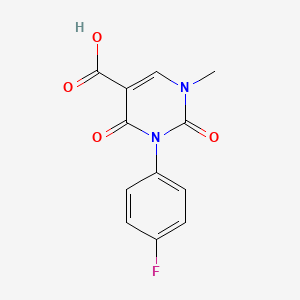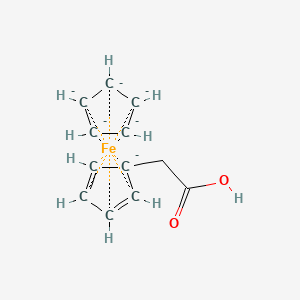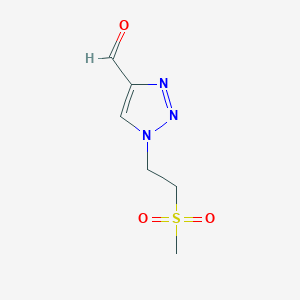
1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a methylsulfonyl ethyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) salts to form the triazole ring. The methylsulfonyl ethyl group can be introduced via nucleophilic substitution reactions, while the aldehyde group is typically introduced through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process would include the formation of the triazole ring, followed by the introduction of the methylsulfonyl ethyl group and the aldehyde functional group. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions: 1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The triazole ring and the aldehyde group can interact with various molecular targets, leading to the modulation of biological pathways.
類似化合物との比較
1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole: Lacks the aldehyde group, which may result in different reactivity and applications.
1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-methanol:
1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid: Features a carboxylic acid group, which can alter its solubility and reactivity.
Uniqueness: 1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both the methylsulfonyl ethyl group and the aldehyde functional group
特性
分子式 |
C6H9N3O3S |
|---|---|
分子量 |
203.22 g/mol |
IUPAC名 |
1-(2-methylsulfonylethyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C6H9N3O3S/c1-13(11,12)3-2-9-4-6(5-10)7-8-9/h4-5H,2-3H2,1H3 |
InChIキー |
LDEQWHAVHLPMBY-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CCN1C=C(N=N1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


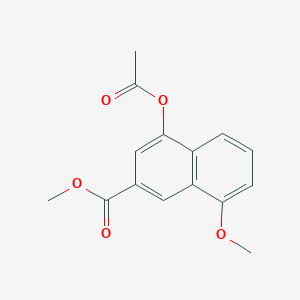
![Mannotriose-di-(N-acetyl-D-glucosamine), bis(galactosyl-[N-acetyl-D-glucosaminyl])](/img/structure/B13925338.png)

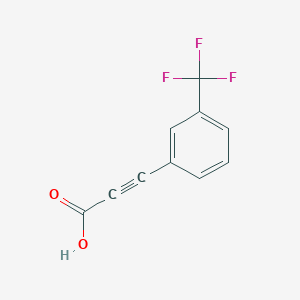
![2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B13925352.png)
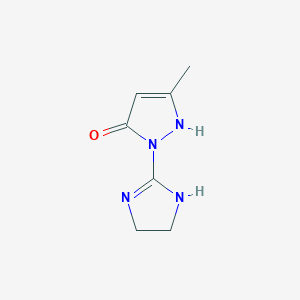
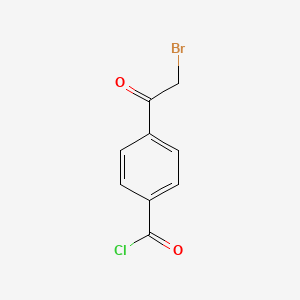

![N-cyclohexyl-2,2-dimethyl-N-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]propanamide](/img/structure/B13925372.png)
